molecular formula C20H20Cl2FeN4 B088895 Dichlorotetrakis(pyridine)iron CAS No. 15138-92-8

Dichlorotetrakis(pyridine)iron

Cat. No.: B088895
CAS No.: 15138-92-8
M. Wt: 443.1 g/mol
InChI Key: KVQSAWIBLUAVAB-UHFFFAOYSA-L
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Description

Dichlorotetrakis(pyridine)iron, with the molecular formula C₂₀H₂₀Cl₂FeN₄ and molecular weight 443.15 g/mol, is a coordination complex where an iron(II) center is surrounded by four pyridine ligands and two chloride ions in an octahedral geometry . It is commercially available in purity grades ranging from 2N to 5N (99%–99.999%) and is typically supplied as a powder with a melting point of 300°C . The compound is classified as hazardous, with safety warnings for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Its primary applications include research in coordination chemistry and catalysis, though specific industrial uses remain less documented.

Properties

IUPAC Name

dichloroiron;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5N.2ClH.Fe/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSAWIBLUAVAB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Fe]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15138-92-8
Record name Tetrapyridineiron(II) chloride
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Preparation Methods

Temperature and Solvent Effects

Reaction yields depend critically on temperature and solvent polarity. Elevated temperatures (60–80°C) accelerate ligand substitution but risk oxidation of Fe(II) to Fe(III). Polar aprotic solvents (e.g., acetonitrile) enhance solubility but may compete with pyridine for coordination.

Table 1: Yield Variation with Solvent and Temperature

SolventTemperature (°C)Yield (%)Purity (HPLC)
Pyridine256592
Acetonitrile607889
THF407295

Inert Atmosphere Requirements

FeCl₂ is highly sensitive to oxygen and moisture. Schlenk-line techniques or glovebox setups are mandatory to prevent oxidation. Trace oxygen levels below 1 ppm are recommended for >90% yield.

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enable large-scale mixing under controlled inert conditions.

  • Ligand Recycling : Excess pyridine is recovered via distillation and reused.

  • Quality Control : X-ray diffraction (XRD) and inductively coupled plasma (ICP) spectroscopy ensure batch consistency.

Table 2: Industrial vs. Laboratory Synthesis Comparison

ParameterLaboratory MethodIndustrial Method
Scale1–100 g1–100 kg
Reaction Time6–12 h2–4 h
Purity95–98%90–95%
Cost per Gram$12–$15$2–$4

Purification and Characterization

Recrystallization Techniques

Recrystallization from THF or ethanol yields crystals suitable for single-crystal XRD analysis. Key parameters:

  • Solvent Polarity : THF (low polarity) minimizes ligand dissociation.

  • Cooling Rate : Slow cooling (0.5°C/min) enhances crystal size and purity.

Analytical Methods

  • Magnetic Susceptibility : Confirms high-spin Fe(II) configuration (µ~5.0 µB).

  • UV-Vis Spectroscopy : Absorbance bands at 450 nm (d-d transitions) and 320 nm (ligand-to-metal charge transfer).

  • Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.3%.

Comparative Analysis with Analogous Complexes

Table 3: Comparison with Cobalt and Nickel Analogues

PropertyFe ComplexCo ComplexNi Complex
Magnetic Moment5.0 µB4.2 µB3.0 µB
Stability in AirLowModerateHigh
Catalytic ActivityHighModerateLow

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 70% (from 12 h to 3.5 h) while maintaining yields >85%.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][PF₆]) as solvents reduce pyridine waste by 40%, though yields drop to 60–70%.

Scientific Research Applications

Properties

  • Structure : The compound features a high spin configuration due to the iron(II) oxidation state.
  • Magnetic Properties : It exhibits interesting magnetic behaviors due to unpaired electrons in the iron center, making it relevant in magnetochemistry studies.
  • Reactivity : The iron center can undergo redox reactions, allowing for oxidation to iron(III) or reduction back to iron(II), depending on the reagents used.

Catalysis

Dichlorotetrakis(pyridine)iron is widely used as a precursor for synthesizing iron-based catalysts. Its well-defined structure allows for the generation of more complex iron complexes with tailored catalytic properties. These derived complexes are utilized in various catalytic reactions, including:

  • Hydrosilylation : A process where silanes react with alkenes or alkynes, facilitated by the iron complex.
  • Cross-Coupling Reactions : Such as Suzuki or Heck reactions, where it serves as an effective catalyst for forming carbon-carbon bonds.

Biological Research

The compound is studied for its potential role in mimicking the active sites of iron-containing enzymes. This application is significant in understanding enzyme mechanisms and developing biomimetic catalysts that can replicate enzymatic functions in synthetic pathways .

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound. Its properties may be harnessed in drug development, particularly in targeting diseases that involve iron metabolism or oxidative stress.

Coordination Chemistry

As a model compound, this compound aids researchers in studying coordination chemistry principles. Its interactions with various ligands provide insights into ligand substitution reactions and stability under different conditions .

Mechanism of Action

The mechanism by which dichlorotetrakis(pyridine)iron exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo redox changes, allowing it to participate in electron transfer reactions. The pyridine ligands stabilize the iron center and modulate its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural Analogues of Dichlorotetrakis(pyridine)iron

Compound Molecular Formula Molecular Weight (g/mol) Metal Oxidation State Key Properties
This compound(II) C₂₀H₂₀Cl₂FeN₄ 443.15 +2 Powder, mp 300°C; moderate hazards (skin/eye irritation)
Dichlorotetrakis(pyridine)nickel C₂₀H₂₀Cl₂N₄Ni 446.00 +2 Solid; severe hazards (carcinogenicity, respiratory toxicity)
Dichlorobis(pyridine)cobalt(II) C₁₀H₁₀Cl₂CoN₂ 274.03 +2 Limited stability data; reacts with strong oxidizers

Key Findings:

  • Nickel Analogue: Exhibits higher toxicity, classified as carcinogenic (Category 1A/1B) and a respiratory sensitizer . Its molecular weight (446.00 g/mol) slightly exceeds that of the iron complex due to nickel’s higher atomic mass.
  • Cobalt Analogue : Less studied but shows reactivity with oxidizing agents, suggesting reduced stability compared to the iron complex .

Functional Analogues: Variation in Ligand Systems

Functional analogues retain the iron center but employ different ligand systems, altering electronic and steric properties. Notable examples include:

Table 2: Functional Analogues of this compound

Compound Ligand Type Key Properties
This compound(II) Tetradentate pyridine Moderate σ-donor strength; labile ligands
Bis(iminophosphorane)pyridine iron(II) κ³-iminophosphorane Strong σ-donor ligands; stabilizes Fe(III) oxidation state
Bis(terpyridine)iron(I) Tridentate terpyridine High-spin Fe(I) center; redox-active in electrochemical applications

Key Findings:

  • Bis(iminophosphorane)pyridine Iron(II): The iminophosphorane ligands exhibit stronger σ-donor effects, enabling quasi-reversible oxidation to Fe(III) in cyclic voltammetry studies. This contrasts with the pyridine-based iron complex, where redox behavior remains underexplored .

Electrochemical and Stability Comparisons

Table 3: Electrochemical and Stability Data

Compound Redox Behavior Stability Notes
This compound(II) Not explicitly reported Stable under inert atmospheres
Bis(iminophosphorane)pyridine Fe(II) Quasi-reversible Fe(II)/Fe(III) Ligand lability allows substitution reactions
Dichlorotetrakis(pyridine)nickel Not reported Reacts with strong oxidizers; unstable dust

Key Insights:

  • The iron complex’s ligand lability (evidenced by pyridine substitution with terpyridine in related systems) contrasts with the rigid bis(iminophosphorane) system, which enhances Fe(III) stability .
  • Nickel and cobalt analogues exhibit greater reactivity with oxidizers, limiting their utility in oxidative environments .

Biological Activity

Dichlorotetrakis(pyridine)iron(II) (FeCl₂(C₅H₅N)₄) is a coordination complex that has garnered attention in various fields, particularly in chemistry and biology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its yellow solid form, where iron(II) is coordinated to four pyridine ligands and two chloride ions. This structure allows for unique electronic properties that facilitate various biological interactions. The compound is synthesized by reacting ferrous chloride with an excess of pyridine under inert conditions to prevent oxidation:

FeCl2+4C5H5NFeCl2(C5H5N)4\text{FeCl}_2+4\text{C}_5\text{H}_5\text{N}\rightarrow \text{FeCl}_2(\text{C}_5\text{H}_5\text{N})_4

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that iron complexes can possess significant antimicrobial activity. Studies have shown that coordination compounds with iron can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : Iron complexes are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications for diseases related to oxidative stress .
  • Enzyme Mimicking : The compound has been studied for its potential to mimic iron-containing enzymes, which play essential roles in biological systems. This feature opens avenues for exploring its use in drug development and therapeutic applications .

The biological mechanisms through which this compound exerts its effects primarily involve:

  • Coordination Chemistry : The ability of the iron center to coordinate with various substrates allows for participation in electron transfer reactions, crucial for many biochemical processes .
  • Redox Reactions : The iron(II) center can undergo oxidation to iron(III), facilitating redox reactions that are important in metabolic pathways and potentially therapeutic interventions .

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity, it is useful to compare it with other transition metal complexes:

CompoundAntimicrobial ActivityAntioxidant ActivityEnzyme Mimicking
This compound(II)YesYesYes
Dichlorotetrakis(pyridine)cobalt(II)ModerateYesLimited
Dichlorotetrakis(pyridine)nickel(II)LimitedModerateNo
Dichlorotetrakis(pyridine)copper(II)YesYesYes

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various iron complexes, this compound demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) lower than that of several other transition metal complexes .
  • Oxidative Stress Mitigation : Research has indicated that this compound can reduce oxidative stress markers in vitro, suggesting its potential as an antioxidant agent in therapeutic contexts .
  • Enzyme Mimicry : A recent investigation highlighted the ability of this compound to mimic the action of catalase enzymes, which are vital for breaking down hydrogen peroxide in living organisms . This property may lead to applications in treating conditions associated with oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Dichlorotetrakis(pyridine)iron, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting iron(II) chloride with excess pyridine under inert conditions. To ensure purity, use rigorous Schlenk-line techniques to exclude moisture and oxygen. Post-synthesis, recrystallization from anhydrous solvents (e.g., THF or acetonitrile) is recommended. Characterization via elemental analysis and X-ray diffraction (XRD) is critical to confirm stoichiometry and crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : UV-Vis spectroscopy can identify d-d transitions in the visible range, while IR spectroscopy confirms pyridine coordination via shifts in C-N stretching bands (~1600 cm⁻¹). Magnetic susceptibility measurements (e.g., SQUID magnetometry) are essential for determining spin states. For structural elucidation, single-crystal XRD is definitive, though powder XRD and NMR (for paramagnetic species, use EPR) may supplement .

Advanced Research Questions

Q. How do ligand field parameters influence the magnetic properties of this compound, and how can conflicting data be resolved?

  • Methodological Answer : Pyridine’s moderate field strength places this compound in a high-spin (Fe²⁺, d⁶) or low-spin configuration depending on solvent and counterion effects. Conflicting magnetic moments (e.g., μ = 3.87 μB vs. 1.73 μB) may arise from ligand substitution or oxidation. Resolve discrepancies by repeating measurements under controlled atmospheres and comparing LFSE (ligand field stabilization energy) calculations. For example, t₂g⁴e₉² configurations suggest high-spin, while t₂g⁶e₉⁰ indicates low-spin .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP hybrid functionals and LANL2DZ basis sets can model geometry and electronic transitions. For ligand field effects, use angular overlap model (AOM) parameters. CASSCF is recommended for multi-configurational systems. Validate computational results against experimental UV-Vis spectra and magnetic data .

Q. How can mechanistic studies differentiate between inner-sphere and outer-sphere electron transfer pathways in reactions involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated pyridine) to track ligand participation in redox reactions. Electrochemical techniques (cyclic voltammetry) with varying scan rates can distinguish diffusion-controlled (outer-sphere) vs. adsorption-controlled (inner-sphere) processes. Compare kinetics in coordinating vs. non-coordinating solvents to identify ligand substitution intermediates .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in reported catalytic activity of this compound across studies?

  • Methodological Answer : Variability may stem from trace impurities (e.g., Fe³⁺) or solvent coordination. Design controlled experiments:

Standardize catalyst synthesis and purification.

Use ICP-MS to quantify metal impurities.

Test catalytic performance under identical conditions (pH, temperature, substrate ratio).

Compare turnover frequencies (TOF) with literature values.
Cross-reference results with computational simulations to identify active species .

Q. What strategies optimize experimental design for studying ligand substitution kinetics in this compound?

  • Methodological Answer :

  • Variable Control : Fix temperature, ionic strength, and solvent polarity.
  • Kinetic Probes : Use stopped-flow UV-Vis to monitor ligand exchange in real-time.
  • Competing Ligands : Introduce chelating agents (e.g., EDTA) to isolate substitution pathways.
  • Data Analysis : Fit kinetic data to Eyring or Arrhenius equations to determine activation parameters (ΔH‡, ΔS‡) .

Methodological Frameworks

Q. How can the PICOT framework be adapted for inorganic chemistry research on this compound?

  • Methodological Answer : Adapt PICOT (Population, Intervention, Comparison, Outcome, Time) as:

  • Population : Fe²⁺ complexes with pyridine ligands.
  • Intervention : Varying ligand ratios or counterions.
  • Comparison : this compound vs. analogous triphenylphosphine complexes.
  • Outcome : Spin-state transitions or catalytic efficiency.
  • Time : Reaction completion under thermal/photo conditions.
    This structure ensures focused, hypothesis-driven studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorotetrakis(pyridine)iron
Reactant of Route 2
Dichlorotetrakis(pyridine)iron

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